molecular formula C21H15BrClN3 B4304406 2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine

2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine

Cat. No. B4304406
M. Wt: 424.7 g/mol
InChI Key: HJRUTTGCJXGKRA-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine is a benzotriazepine derivative that has been synthesized in recent years. Benzotriazepines are a class of compounds that have been found to have various pharmacological activities, including anxiolytic, hypnotic, and anticonvulsant effects.

Scientific Research Applications

Molecular and Crystal Structure Studies

  • A study focused on synthesizing novel 1,2-dihydro-3H-1,3,4-benzotriazepines, including compounds similar to the one , and determining their crystal structures using X-ray analysis. This research is significant in understanding the molecular and crystalline properties of such compounds (Chumakov et al., 2006).

Synthesis of Derivatives

  • Research has been conducted on synthesizing various derivatives of 1,3,4-benzotriazepines. For example, a study by Martin et al. (1985) synthesized several 4,5-dihydro-4-phenyl-3H-1,3,4-benzotriazepines, highlighting the diverse potential of these compounds in chemical synthesis (Martin et al., 1985).

Crystallography and Structural Modifications

  • Another research explored the synthesis and crystal structures of derivatives closely related to 2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine, emphasizing the importance of substituents in changing molecular conformation and crystal assembly modes (Kravtsov et al., 2012).

Chemical Behavior Analysis

  • Bianchi et al. (1979) investigated the chemical behavior of similar compounds, such as 4-methyl and 4-phenyl-5-oxo-1H-4,5-dihydro-1,2,4-benzotriazepines, towards various agents. This type of research is crucial for understanding the reactivity and potential applications of these compounds in different chemical environments (Bianchi et al., 1979).

Synthesis for Industrial Scale Production

  • A study by Lyukshenko et al. (2019) developed a new technology for synthesizing 1-methyl-5-phenyl-7-chloro-1,3-dihydro-2H-[1,4]-benzodiazepine-2-one, a compound structurally related to 2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine, for industrial-scale production. This research highlights the scalability and practical applications of such compounds in larger-scale operations (Lyukshenko et al., 2019).

properties

IUPAC Name

2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1,3,4-benzotriazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClN3/c1-26-19-12-11-17(23)13-18(19)20(14-5-3-2-4-6-14)24-25-21(26)15-7-9-16(22)10-8-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRUTTGCJXGKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NN=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine
Reactant of Route 2
2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine
Reactant of Route 3
2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine
Reactant of Route 4
2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine
Reactant of Route 5
2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine
Reactant of Route 6
2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine

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